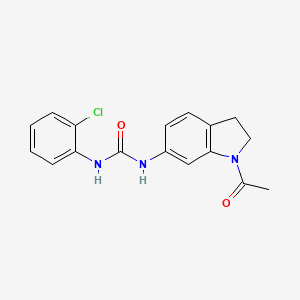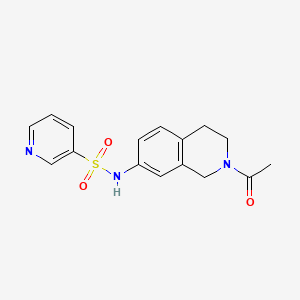
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea, also known as 3-ACPU, is an indole-based synthetic compound with potential applications in the biomedical field. Its structure is composed of an indole core, one acetyl group, and one chlorophenyl group, and it is typically synthesized through a multistep process. 3-ACPU has been studied extensively in recent years due to its potential applications in the fields of drug design and development, as well as its ability to interact with biological systems.
Aplicaciones Científicas De Investigación
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been studied extensively in recent years due to its potential applications in drug design and development. It has been used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is not yet fully understood. However, it is believed that the compound may interact with certain proteins, enzymes, and receptors in the body to produce its effects. For example, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biological assays. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively non-toxic, making it a safe compound to work with in the laboratory. However, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively expensive and can be difficult to obtain in large quantities, making it a less-than-ideal choice for large-scale experiments.
Direcciones Futuras
The potential future directions for 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are numerous. One potential future direction is the development of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Finally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the development of novel drugs for the treatment of psychiatric disorders, such as depression and anxiety.
Métodos De Síntesis
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is typically synthesized through a multistep process that begins with the reaction of an indole derivative, such as indole-3-carboxaldehyde, with an acyl chloride, such as acetyl chloride, to form a 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride. This intermediate is then reacted with a substituted amine, such as 2-chloroaniline, to form the final product, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea. The reaction is typically conducted in a solvent such as dichloromethane or toluene at room temperature.
Propiedades
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGIEHHSRYUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylindolin-6-yl)-3-(2-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6582174.png)
![1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6582180.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6582194.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6582207.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582208.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6582215.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6582220.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582237.png)
![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)